molecular formula C6H7NO B130429 Piconol CAS No. 586-98-1

Piconol

Cat. No. B130429
CAS RN: 586-98-1
M. Wt: 109.13 g/mol
InChI Key: SHNUBALDGXWUJI-UHFFFAOYSA-N
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Patent
US07169950B2

Procedure details

12 liters of a solution of 1250 [lacuna] of vinylpyridine (12 mol) in methanol were prepared, and a 1 molar solution of vinylpyridine in methanol was ozonized analogously to Example 3, a concentration of 20 g of vinylpyridine per liter being maintained in the ozonolysis by metered addition. A total of 12 l of solution and thus 12 mol of vinylpyridine were fed in. All of the ozone introduced was taken up. The resulting peroxide solution was stored in a deep-freeze at −30° C. and used for a further continuous ozonolysis at a vinylpyridine content of about 2 g/l. The total ozone consumption was, at 570 g or 98.9% of theory, somewhat lower than in Example 18. The resulting peroxide solution was hydrogenated analogously to Example 17. After work-up analogously to Example 18, 1024 [lacuna] (78.1% of theory) of hydroxymethylpyridine were obtained.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
solution
Quantity
12 L
Type
reactant
Reaction Step Seven
Quantity
12 mol
Type
reactant
Reaction Step Eight
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Yield
78.1%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)=[CH2:2].[O:9]=[O+][O-]>CO>[CH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)=[CH2:2].[OH:9][CH2:1][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=NC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=NC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=NC=CC=C1
Step Seven
Name
solution
Quantity
12 L
Type
reactant
Smiles
Step Eight
Name
Quantity
12 mol
Type
reactant
Smiles
C(=C)C1=NC=CC=C1
Step Nine
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Ten
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
deep-freeze at −30° C.
CUSTOM
Type
CUSTOM
Details
The total ozone consumption

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: VOLUME 12 L
Name
Type
product
Smiles
C(=C)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12 mol
Name
Type
product
Smiles
OCC1=NC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07169950B2

Procedure details

12 liters of a solution of 1250 [lacuna] of vinylpyridine (12 mol) in methanol were prepared, and a 1 molar solution of vinylpyridine in methanol was ozonized analogously to Example 3, a concentration of 20 g of vinylpyridine per liter being maintained in the ozonolysis by metered addition. A total of 12 l of solution and thus 12 mol of vinylpyridine were fed in. All of the ozone introduced was taken up. The resulting peroxide solution was stored in a deep-freeze at −30° C. and used for a further continuous ozonolysis at a vinylpyridine content of about 2 g/l. The total ozone consumption was, at 570 g or 98.9% of theory, somewhat lower than in Example 18. The resulting peroxide solution was hydrogenated analogously to Example 17. After work-up analogously to Example 18, 1024 [lacuna] (78.1% of theory) of hydroxymethylpyridine were obtained.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
solution
Quantity
12 L
Type
reactant
Reaction Step Seven
Quantity
12 mol
Type
reactant
Reaction Step Eight
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Yield
78.1%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)=[CH2:2].[O:9]=[O+][O-]>CO>[CH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)=[CH2:2].[OH:9][CH2:1][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=NC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=NC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=NC=CC=C1
Step Seven
Name
solution
Quantity
12 L
Type
reactant
Smiles
Step Eight
Name
Quantity
12 mol
Type
reactant
Smiles
C(=C)C1=NC=CC=C1
Step Nine
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Ten
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
deep-freeze at −30° C.
CUSTOM
Type
CUSTOM
Details
The total ozone consumption

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: VOLUME 12 L
Name
Type
product
Smiles
C(=C)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12 mol
Name
Type
product
Smiles
OCC1=NC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.